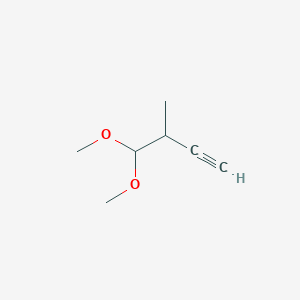
1-(oxan-2-yl)-1H-indazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(oxan-2-yl)-1H-indazol-6-ol, also known as 1-Oxindazole, is a synthetic compound belonging to the indazole family of compounds. It is a heterocyclic aromatic compound that contains a five-membered ring of two nitrogen atoms, one oxygen atom, and three carbon atoms. It is an important building block for the synthesis of various pharmaceuticals and other compounds. 1-Oxindazole is a versatile compound that has been used in a variety of laboratory experiments and applications due to its unique properties.
Wirkmechanismus
1-(oxan-2-yl)-1H-indazol-6-ol is a heterocyclic aromatic compound that is known to act as an inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins, which are compounds that play a role in inflammation and pain. It has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
1-(oxan-2-yl)-1H-indazol-6-ol has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. It has also been found to have anti-oxidant and anti-microbial properties. In addition, it has been found to have neuroprotective effects, as well as cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(oxan-2-yl)-1H-indazol-6-ol is a versatile compound that can be used in a variety of laboratory experiments and applications. One of the main advantages of using 1-(oxan-2-yl)-1H-indazol-6-ol is that it is a relatively inexpensive compound to synthesize. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that 1-(oxan-2-yl)-1H-indazol-6-ol can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
1-(oxan-2-yl)-1H-indazol-6-ol has a wide range of potential applications in the fields of medicine and agriculture. Future research should focus on exploring the potential of 1-(oxan-2-yl)-1H-indazol-6-ol as an anti-cancer agent, as well as its potential use in the synthesis of various pharmaceuticals. In addition, further research should be conducted to explore the potential of 1-(oxan-2-yl)-1H-indazol-6-ol as an anti-inflammatory and anti-oxidant agent. Finally, further research should be conducted to explore the potential of 1-(oxan-2-yl)-1H-indazol-6-ol as a cardioprotective agent.
Synthesemethoden
1-(oxan-2-yl)-1H-indazol-6-ol can be synthesized through the Fischer indole synthesis. This method involves the reaction of an aryl halide with an amine in the presence of a strong base such as sodium hydroxide. The reaction yields the desired product, 1-(oxan-2-yl)-1H-indazol-6-ol, in high yields. This synthesis method is simple and efficient and can be used to synthesize other indazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(oxan-2-yl)-1H-indazol-6-ol has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and antifungal drugs. It has also been used in the synthesis of several agrochemicals, such as insecticides and herbicides. In addition, it has been used in the synthesis of various dyes and pigments, as well as in the production of polymers and other materials.
Eigenschaften
IUPAC Name |
1-(oxan-2-yl)indazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-10-5-4-9-8-13-14(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQQKMCFJRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-2-yl)-1H-indazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)


![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)

![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)



![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)
